Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
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Scientific Research Applications
1. Supramolecular Arrangements and Crystal Structure
Tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate analogues have been studied for their supramolecular arrangements and crystal structure. Weak interactions like C-H⋯O/C-H⋯π in the crystal structure of these analogues play a crucial role in controlling the conformation of the molecules and constructing diverse supramolecular assemblies, even in the absence of a hydrogen bond donor and acceptor system. These findings are significant for understanding the packing and arrangement in crystallography (Samipillai et al., 2016).
2. Synthesis and Utilization in Inhibitors
Efficient methods for synthesizing highly functionalized 2-pyrrolidinones like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate have been developed. These compounds have been utilized in the synthesis of novel macrocyclic Tyk2 inhibitors, highlighting their potential in medicinal chemistry (Sasaki et al., 2020).
3. Enantioselective Synthesis
There has been significant research in the enantioselective synthesis of derivatives like N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This process has been demonstrated to be efficient in synthesizing chiral pyrrolidines with high yield and enantiomeric excess, which is valuable for developing chiral compounds in organic synthesis (Chung et al., 2005).
4. Crystal Structure and Spectroscopic Characterization
The synthesis and characterization of derivatives like tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involve spectroscopic methods and X-ray diffraction studies. These studies provide insights into the molecular structure and conformation of such compounds, which is crucial for the understanding of their chemical properties and potential applications (Naveen et al., 2007).
5. Synthesis of Anticancer Drug Intermediates
The compound has been used in the synthesis of intermediates for small molecule anticancer drugs. A high-yield synthetic method was established for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate in this domain (Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,2,4,4-tetramethyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(14,6)7/h8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHPEIGPHOKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(C1=O)(C)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.